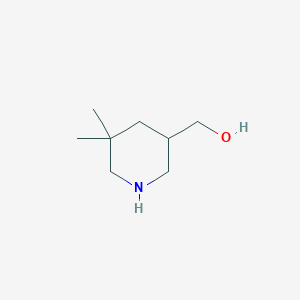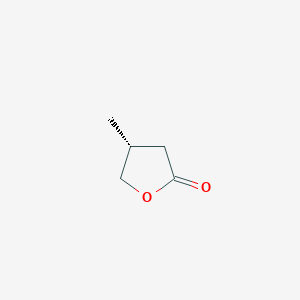
(S)-2-(Aminooxy)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-(Aminooxy)propanoic acid hydrochloride” likely refers to a compound that contains an aminooxy functional group and a propanoic acid moiety. The “S” denotes the stereochemistry of the molecule .
Molecular Structure Analysis
The molecular structure of “(S)-2-(Aminooxy)propanoic acid hydrochloride” would likely include a three-carbon backbone (from the propanoic acid), with an aminooxy functional group attached .Chemical Reactions Analysis
Aminooxy compounds are known to react with aldehydes and ketones to form oximes . They can also participate in other reactions depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-(Aminooxy)propanoic acid hydrochloride” would depend on its specific structure. In general, aminooxy compounds are polar due to the presence of the aminooxy functional group .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Asymmetric Catalysis
In synthetic chemistry, (S)-2-(Aminooxy)propanoic acid hydrochloride is utilized for its chiral properties in the preparation of optically pure compounds. O'Reilly et al. (1990) demonstrated the synthesis of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, using a protocol that minimizes racemization, indicating the compound's role in producing enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990). Additionally, the work by He et al. (2006) on novel recoverable catalysts for asymmetric transfer hydrogenation shows the compound's relevance in developing catalytic systems that enhance enantioselectivity in chemical syntheses (He, Zhang, Jiang, Liu, Sun, & Zhang, 2006).
Molecular Interactions and Coordination Chemistry
Warnke and Trojanowska (1993) explored the interactions between (S)-2-(Aminooxy)propanoic acid and its esters with palladium(II), revealing the ability of these compounds to form chelates and coordinate through the aminooxy group. This highlights the compound's utility in studying metal-ligand interactions and the synthesis of coordination compounds (Warnke & Trojanowska, 1993).
Fluorescence Derivatization for Bioanalytical Applications
Fluorescence derivatization is another significant area where (S)-2-(Aminooxy)propanoic acid hydrochloride finds application. Frade et al. (2007) discussed the use of derivatives of amino acids, including (S)-2-(Aminooxy)propanoic acid, for fluorescence derivatization, allowing for enhanced detection and quantification in bioanalytical assays (Frade, Barros, Moura, & Gonçalves, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-aminooxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWBCLCRPGTIO-DKWTVANSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2818351.png)
![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2818358.png)
![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)

![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)
![4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2818363.png)

![Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2818370.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2818371.png)
